

Application Notes and Protocols for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

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Compound of Interest

Compound Name: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B2511761

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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a hydroxyl and a carboxylic acid functional group, provides a versatile platform for synthesizing complex molecules and novel therapeutic agents.^[1] The specific stereochemistry at the C2 and C5 positions is crucial, as it dictates the molecule's interaction with biological targets and its overall pharmacological profile.^[1] This guide provides an in-depth overview of the compound's properties, handling, and detailed protocols for its application in research and development.

Physicochemical Properties and Handling

Understanding the fundamental properties of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** is essential for its effective use and storage. The compound is a white to off-white crystalline powder.^{[2][3]}

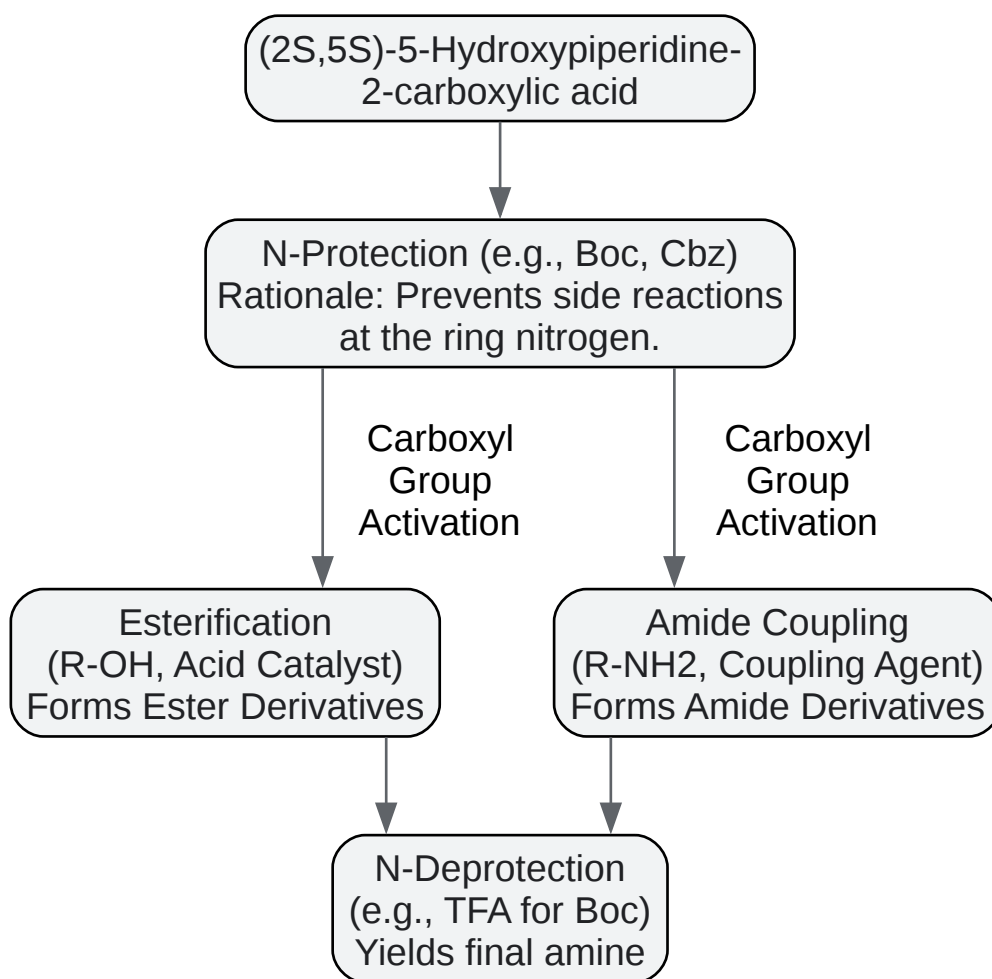
Property	Value	Reference
CAS Number	63088-78-8	[3][4]
Molecular Formula	C ₆ H ₁₁ NO ₃	[2][5]
Molecular Weight	145.16 g/mol	[2]
Appearance	White to almost white powder/crystal	[2][3]
Melting Point	258 °C	[2]
Boiling Point	354.8±42.0 °C at 760 mmHg	[2]
Density	1.299±0.06 g/cm ³	[2]
Purity	≥95% - >98.0% (Varies by supplier)	[2][6]
Storage	Store at 2-8 °C, protect from light	[2][3]

Handling and Storage Rationale: The recommended storage condition of 2-8 °C in a light-protected environment is critical to prevent degradation.[2][3] The hydroxyl and carboxylic acid moieties can be susceptible to oxidation and other degradation pathways when exposed to light and elevated temperatures over extended periods. For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Core Synthetic Applications and Protocols

The true utility of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** lies in its role as a chiral building block.[1] Its two primary functional groups, the carboxylic acid and the secondary amine (within the ring), are readily available for chemical modification.

Workflow for Synthetic Derivatization



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Caption: General workflow for derivatizing the core scaffold.

Protocol 2.1: N-Protection and Amide Coupling

This protocol details the synthesis of an amide derivative, a common step in creating new chemical entities for screening. The initial N-protection is crucial to prevent the secondary amine from competing with the target amine during the coupling reaction.

Objective: To synthesize an N-Boc protected amide derivative of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid**.

Materials:

- **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid**

- Di-tert-butyl dicarbonate (Boc)₂O
- Sodium bicarbonate (NaHCO₃)
- Dioxane, Water
- Target Amine (R-NH₂)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc), Brine, Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

- N-Protection:
 - Dissolve **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** (1.0 eq) in a 1:1 mixture of dioxane and water.
 - Add NaHCO₃ (2.5 eq) to the solution and stir until dissolved.
 - Add (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.
 - Rationale: The basic aqueous conditions facilitate the reaction of the Boc anhydride with the secondary amine of the piperidine ring.
- Extraction and Isolation of N-Boc Intermediate:
 - Acidify the mixture to pH ~3 using 1M HCl.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

- Amide Coupling:
 - Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.
 - Add HBTU (1.2 eq), DIPEA (3.0 eq), and the desired amine (R-NH₂) (1.1 eq).
 - Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
 - Rationale: HBTU is a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
- Purification:
 - Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
 - Wash the combined organic layers sequentially with 5% citric acid, saturated NaHCO₃, and brine.
 - Dry over MgSO₄, filter, and concentrate.
 - Purify the crude product via flash column chromatography to obtain the desired amide.

Applications in Biological Research

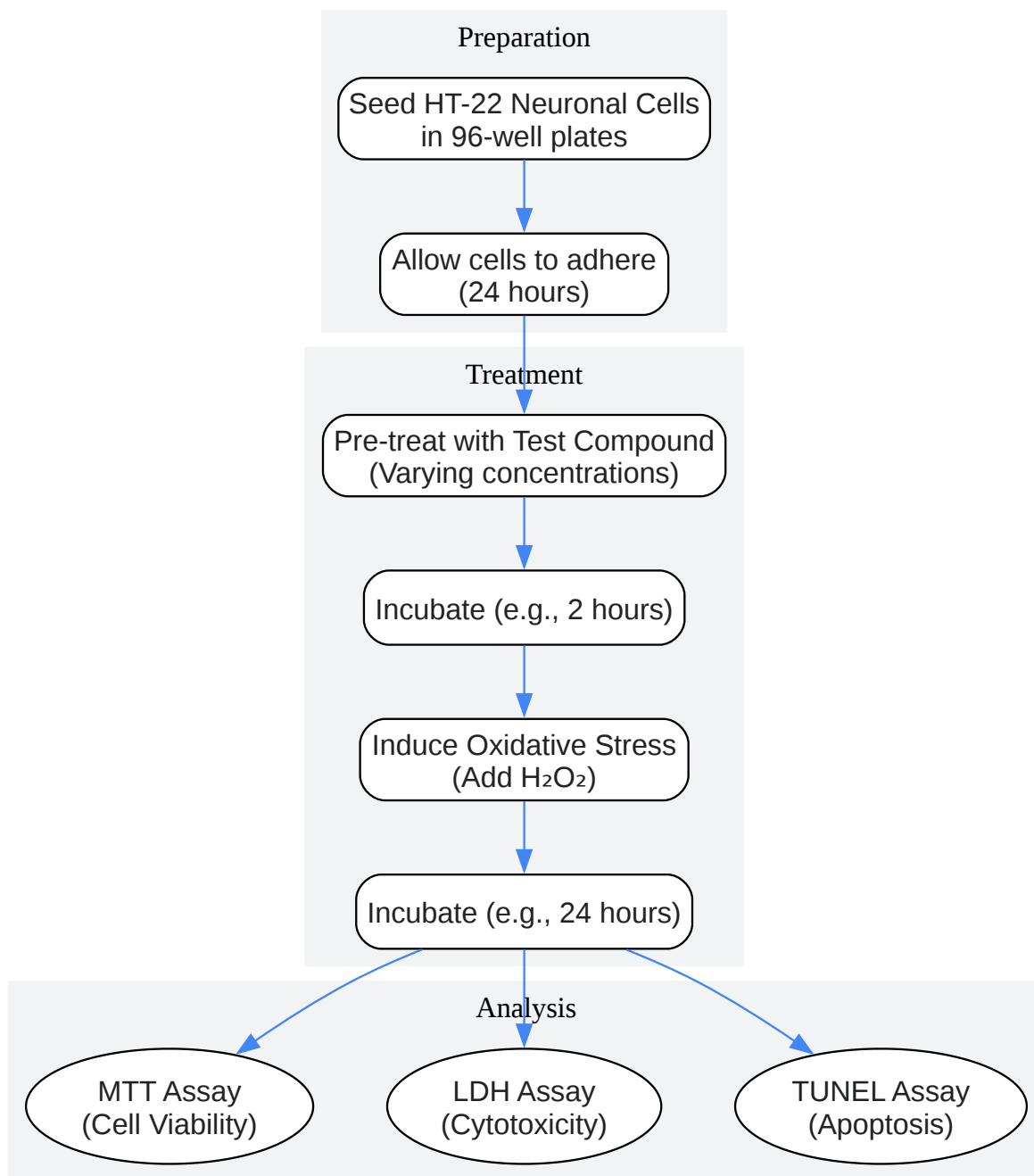
The structural features of **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** and its derivatives make them valuable tools for investigating biological pathways, particularly in neuroscience and enzymology.^[1]

Protocol 3.1: Assessing Neuroprotective Effects in a Cell-Based Oxidative Stress Model

This protocol provides a framework for evaluating the potential of a novel derivative to protect neuronal cells from oxidative damage, a key pathological mechanism in many neurodegenerative diseases.^{[7][8]}

Objective: To determine if a test compound derived from **(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid** can mitigate hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., HT-22).

Experimental Workflow:



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Caption: Workflow for assessing neuroprotective activity.

Step-by-Step Methodology:

- Cell Culture:
 - Culture HT-22 hippocampal neuronal cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
 - Seed cells into 96-well plates at a density of 1×10^4 cells/well and allow them to attach overnight.
- Compound Treatment:
 - Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in cell culture media. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
 - Remove the old media from the cells and add media containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group with DMSO only.
 - Incubate for 2 hours.
 - Rationale: Pre-incubation allows the compound to enter the cells and potentially engage its target or prime cellular defense mechanisms before the oxidative insult.
- Induction of Oxidative Stress:
 - Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 200-500 µM, determined empirically).
 - Incubate for an additional 24 hours.
- Assessment of Cell Viability (MTT Assay):
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
 - Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

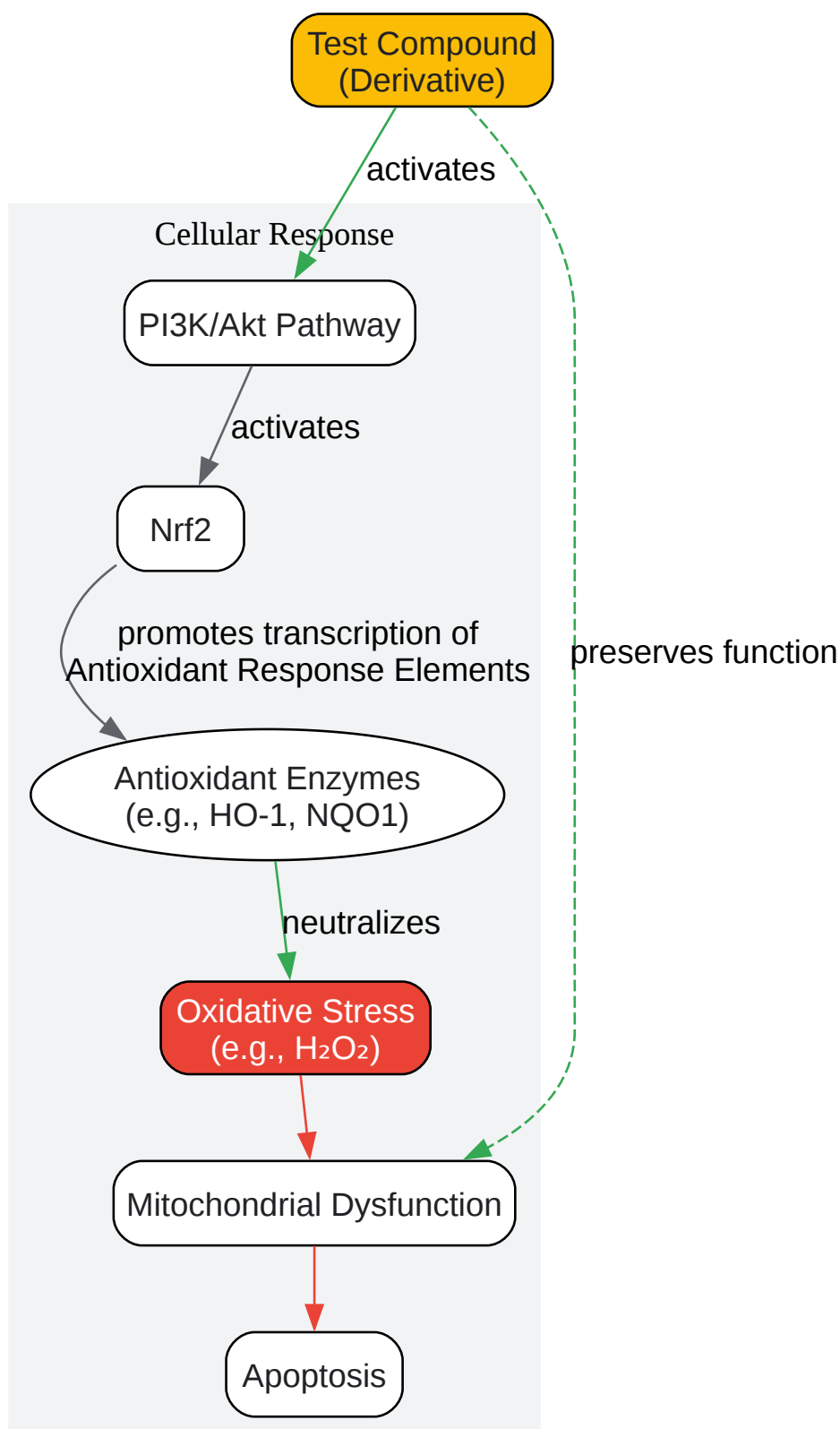
- Solubilize the formazan crystals with DMSO or a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Data Interpretation: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the H₂O₂-treated groups compared to the vehicle control. This suggests the compound is mitigating the toxic effects of oxidative stress. Further assays, such as measuring reactive oxygen species (ROS) levels or specific apoptosis markers, can elucidate the mechanism of action.^[8]

Potential Mechanisms and Future Directions

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid serves as a valuable starting point for developing molecules that can modulate neurotransmitter pathways or inhibit key enzymes.^[1] Its derivatives have been explored as potential inhibitors of sulfatases and β -lactamases.^{[2][9]} Given the prevalence of oxidative stress in neurological disorders, derivatives could be designed to interact with targets that regulate cellular redox balance.^[7]

Hypothetical Neuroprotective Signaling Pathway



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